molecular formula C15H18N4O2S B5152081 2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5152081
M. Wt: 318.4 g/mol
InChI Key: CGPRSLMIVQNTKA-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound with potential applications in scientific research. It belongs to the class of thioacetamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed to inhibit the growth of fungi, bacteria, and cancer cells by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been reported to have some biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as tyrosinase and acetylcholinesterase. Moreover, it has been reported to have some antioxidant activity, which may be beneficial in preventing oxidative damage in cells.

Advantages and Limitations for Lab Experiments

2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has some advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, and it can be obtained in good yield. Moreover, it has shown promising results in inhibiting the growth of fungi, bacteria, and cancer cells. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.

Future Directions

There are several future directions for 2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One of the directions is to further investigate its mechanism of action, which may lead to the development of more potent derivatives. Moreover, it can be tested against other strains of fungi, bacteria, and cancer cells to determine its full potential as an antimicrobial and anticancer agent. Furthermore, it can be tested in animal models to determine its pharmacokinetic and pharmacodynamic properties, which may provide valuable information for its further development as a drug candidate.
Conclusion:
2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in inhibiting the growth of fungi, bacteria, and cancer cells. However, its mechanism of action is not fully understood, which may hinder its further development as a drug candidate. Nonetheless, there are several future directions for this compound, which may lead to the development of more potent derivatives and its further application in scientific research.

Synthesis Methods

2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be synthesized using different methods. One of the methods involves the reaction of 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is obtained in good yield after purification.

Scientific Research Applications

2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has potential applications in scientific research. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. The compound has been tested against various strains of fungi and bacteria, and it has shown promising results in inhibiting their growth. Moreover, it has been tested against various cancer cell lines, and it has shown potential as an anticancer agent.

properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-3-8-19-14(17-18-15(19)22-10-13(16)20)9-11-4-6-12(21-2)7-5-11/h3-7H,1,8-10H2,2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPRSLMIVQNTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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